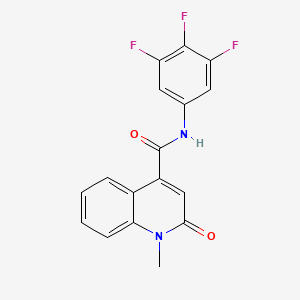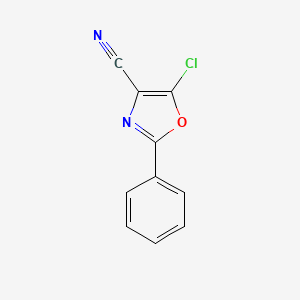![molecular formula C21H22ClN7O B15103686 N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B15103686.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring, a chlorophenyl group, and a tetrazole moiety
准备方法
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the Propyl Chain: The benzimidazole ring is then alkylated with a propyl halide in the presence of a base.
Introduction of the Chlorophenyl Group: This step involves the coupling of the propyl-substituted benzimidazole with a chlorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Tetrazole Ring: The final step is the cyclization of the intermediate with sodium azide under suitable conditions to form the tetrazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The tetrazole ring can participate in cyclization reactions, forming various cyclic structures.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for condensation and alkylation, and azides for tetrazole formation. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with DNA or proteins, potentially inhibiting their function. The chlorophenyl group may enhance binding affinity to certain receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.
相似化合物的比较
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Chlorophenyl Compounds: Chloramphenicol, an antibiotic, shares the chlorophenyl group but differs in its overall structure and function.
Tetrazole Derivatives: Losartan, an antihypertensive drug, contains a tetrazole ring and is used to block angiotensin II receptors.
属性
分子式 |
C21H22ClN7O |
|---|---|
分子量 |
423.9 g/mol |
IUPAC 名称 |
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C21H22ClN7O/c22-17-9-7-15(8-10-17)16(13-29-14-24-27-28-29)12-21(30)23-11-3-6-20-25-18-4-1-2-5-19(18)26-20/h1-2,4-5,7-10,14,16H,3,6,11-13H2,(H,23,30)(H,25,26) |
InChI 键 |
WNLFOCKDBAWGQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B15103609.png)

![1-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)imidazolidin-2-one](/img/structure/B15103613.png)



![ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate](/img/structure/B15103635.png)
![N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B15103643.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15103653.png)

![4-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]butanamide](/img/structure/B15103670.png)
![N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B15103678.png)

